3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound belonging to the oxadiazole family, which is characterized by the presence of an oxadiazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure features a dihydro-1,2,4-oxadiazol-5-one core substituted with an ethoxyphenyl group, which may enhance its pharmacological properties.
The synthesis and characterization of 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been reported in various scientific studies focusing on oxadiazole derivatives. These studies highlight the compound's synthesis methods and its potential applications in drug discovery and development.
This compound falls under the classification of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the oxadiazole ring can significantly influence these activities.
The synthesis of 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can be achieved through various methods. Common synthetic routes include:
The synthesis typically involves the following steps:
The molecular structure of 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one includes:
The molecular formula is , with a molecular weight of approximately 220.23 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure.
The compound can undergo various chemical reactions typical for oxadiazoles:
Reactions involving 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one may include:
The mechanism by which 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one exerts its biological effects is not fully elucidated but may involve:
Further research is needed to clarify its specific mechanisms through in vitro and in vivo studies.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) are used to characterize these properties further.
3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has potential applications in:
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties and exceptional pharmacological versatility. This five-membered ring, containing one oxygen and two nitrogen atoms, serves as a stable surrogate for ester and amide functionalities, mitigating metabolic instability issues common in carboxylic acid derivatives [2] [6]. The significance of this scaffold is evidenced by its presence in FDA-approved drugs, including the antiviral Pleconaril, the antianxiety agent Fasiplon, and the muscular dystrophy therapeutic Ataluren [2] [6].
Table 1: Pharmacological Activities of 1,2,4-Oxadiazole Derivatives
Biological Activity | Clinical Significance | Representative Agents |
---|---|---|
Anticancer | Targets multiple solid tumors | 5-FU-oxadiazole hybrids [7] |
Antidepressant | Modulates NMDA receptors & NO-cGMP pathway | ODQ derivatives [2] |
Anti-inflammatory | Inhibits NF-κB signaling | JC01 [2] |
Antimicrobial | Addresses drug-resistant pathogens | Novel aryl-substituted variants [2] |
Antiparasitic | Active against Trypanosoma cruzi | NPD-0227 analogs [8] |
Recent synthetic advancements have dramatically expanded access to this pharmacophore. Notably, one-pot methodologies using amidoximes and carboxylic acid derivatives under superbasic conditions (NaOH/DMSO) enable efficient construction of 3,5-disubstituted variants at room temperature [2]. Alternative approaches employ Vilsmeier reagents for carboxylic acid activation or microwave-assisted cyclization, achieving yields of 61–93% [2]. These innovations address historical limitations of oxadiazole synthesis, including harsh conditions, purification challenges, and moderate yields, thereby accelerating drug discovery efforts [6].
The 2-ethoxyphenyl moiety appended to the 3-position of the 1,2,4-oxadiazol-5-one core represents a strategically designed bioactive pharmacophore with distinct electronic and steric properties. This substitution pattern confers specific conformational constraints and electronic modulation that enhance target engagement. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric bulk that influences the dihedral angle between the aryl system and the oxadiazole plane, potentially optimizing binding pocket interactions [5] [8].
Table 2: Structural Features of the 2-Ethoxyphenyl Group in Drug Design
Property | Effect on Bioactivity | Design Rationale |
---|---|---|
Ortho-substitution | Restricts bond rotation | Preorganizes molecule for target binding |
Ethoxy group | Modulates electron density | Balances lipophilicity & hydrogen bonding potential |
Aromatic system | Enables π-π stacking interactions | Enhances affinity for hydrophobic binding pockets |
Hybrid architecture | Links heterocyclic & aromatic pharmacophores | Enables multi-target engagement |
In the specific context of 3-(2-ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 1183151-14-5), the molecular hybridization combines the metabolic stability of the oxadiazolone core with the drug-like character of the ortho-substituted aryl system [3]. This design follows successful precedents like the ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate scaffold (CID 135742013), which demonstrates how ethoxyphenyl-oxadiazole integration creates structurally complex therapeutic candidates [5]. The electron-donating ethoxy group fine-tunes the aromatic ring's electron density, potentially enhancing interactions with biological targets through subtle electronic effects unavailable in unsubstituted or para-substituted analogs [8].
The therapeutic application of 1,2,4-oxadiazoles represents an evolutionary journey beginning with Tiemann and Krüger's pioneering synthesis in 1884 [2] [6]. Initial classifications as "azoximes" or "furo[ab1]diazoles" reflected limited understanding of their pharmacological potential. A transformative milestone emerged in the 1940s with the development of Oxolamine, the first-in-class 1,2,4-oxadiazole-containing drug commercialized as a cough suppressant [2]. This breakthrough demonstrated the scaffold's drugability and stimulated further exploration.
Table 3: Evolution of 1,2,4-Oxadiazole Therapeutics
Era | Key Developments | Representative Drugs | Therapeutic Area |
---|---|---|---|
1940-1960 | First-generation drugs | Oxolamine | Cough suppression |
1960-1990 | Structural diversification | Prenoxdiazine, Butalamine | Respiratory, Vasodilation |
1990-2010 | Targeted therapies | Fasiplon, Pleconaril | Anxiety, Viral infections |
2010-Present | Hybrid scaffolds & precision medicine | Ataluren, 3-(2-Ethoxyphenyl) derivative | Genetic disorders, Oncology |
Contemporary research focuses on structural hybridization and targeted molecular design. The 3-(2-ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one scaffold exemplifies this evolution, representing a strategic advancement over early analogs. Recent patent literature (WO2021018869A1) highlights 1,2,4-oxadiazol-5-one derivatives as novel anticancer agents, specifically claiming compounds with substituted anilino and heteroaryl groups that demonstrate potent activity against neoplastic diseases [4]. This signifies a paradigm shift toward exploiting the oxadiazolone core for targeted oncology applications, moving beyond earlier symptomatic treatments to disease-modifying therapies.
The synthesis of complex derivatives like 3-(2-ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one leverages modern catalytic systems and green chemistry principles. Contemporary approaches employ microwave-assisted cyclization and one-pot multicomponent reactions that offer improved atom economy and reduced reaction times compared to classical methods requiring stoichiometric reagents and harsh conditions [2] [7]. These synthetic innovations facilitate the exploration of structure-activity relationships around the oxadiazolone pharmacophore, enabling precision tuning of electronic properties, steric bulk, and hydrogen bonding capacity to optimize target engagement.
List of Compounds Mentioned
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1